molecular formula C9H6FIO B15064647 7-Fluoro-5-iodo-2,3-dihydroinden-1-one

7-Fluoro-5-iodo-2,3-dihydroinden-1-one

Cat. No.: B15064647
M. Wt: 276.05 g/mol
InChI Key: YGOOKXLDSSPOSY-UHFFFAOYSA-N
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Description

7-Fluoro-5-iodo-2,3-dihydroinden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of fluorine and iodine atoms attached to the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-iodo-2,3-dihydroinden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the α-methylenation of o-fluoroacetophenone, followed by electrophilic addition and intramolecular Friedel-Crafts alkylation to form the desired indanone structure . The reaction conditions are relatively mild and do not require anhydrous or oxygen-free environments, making the process more accessible for various applications.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-Fluoro-5-iodo-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and other biological processes.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-iodo-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2,3-dihydroinden-1-one: Similar structure but lacks the iodine atom.

    5,7-Difluoro-2,3-dihydroinden-1-one: Contains two fluorine atoms instead of one fluorine and one iodine.

    1H-Inden-1-one, 2,3-dihydro-: Basic indanone structure without halogen substitutions.

Uniqueness

7-Fluoro-5-iodo-2,3-dihydroinden-1-one is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its chemical reactivity and potential applications. The combination of these halogens can provide distinct properties that are not observed in similar compounds with only fluorine or iodine substitutions.

Properties

Molecular Formula

C9H6FIO

Molecular Weight

276.05 g/mol

IUPAC Name

7-fluoro-5-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6FIO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2

InChI Key

YGOOKXLDSSPOSY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2F)I

Origin of Product

United States

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